molecular formula C20H19F2N3O3S B2736867 N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431056-91-6

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2736867
CAS No.: 431056-91-6
M. Wt: 419.45
InChI Key: BUAGWXSMFDIKBS-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a structurally novel dihydropyrimidine (DHPM) scaffold identified as a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH). The enzyme DHODH is a crucial, rate-limiting flavin-dependent mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway , making it a significant therapeutic target. This compound exerts its mechanism by binding to the ubiquinone site of DHODH, thereby halting the production of orotate and subsequently depleting intracellular pools of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This specific action underpins its primary research value in investigating diseases driven by hyperproliferative cells. Preclinical studies have highlighted its potential application in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, by inhibiting the rapid proliferation of immune cells . Furthermore, the antivirulence properties of this DHODH inhibitor have been explored, demonstrating its ability to suppress bacterial virulence factors in pathogens like Pseudomonas aeruginosa without exerting a bactericidal effect, presenting a novel strategy to combat antibiotic resistance . Its unique chemical structure, featuring the 3,4-difluorophenyl and 2,4-dimethoxyphenyl substituents, is engineered to optimize binding affinity and metabolic stability. Researchers utilize this compound as a critical chemical tool to probe pyrimidine metabolism, T-cell activation, and the downstream effects of nucleotide depletion in various oncological, immunological, and microbiological contexts.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c1-10-17(19(26)24-11-4-7-14(21)15(22)8-11)18(25-20(29)23-10)13-6-5-12(27-2)9-16(13)28-3/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAGWXSMFDIKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H19F2N3O3SC_{20}H_{19}F_{2}N_{3}O_{3}S and a molecular weight of approximately 419.44 g/mol. Its structure includes a tetrahydropyrimidine core with various substituents that contribute to its biological properties.

PropertyValue
Molecular FormulaC20H19F2N3O3S
Molecular Weight419.44 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes the reaction of 3,4-difluoroaniline with suitable phenolic compounds under controlled conditions to yield the target compound. Specific methodologies often utilize green chemistry principles to enhance efficiency and reduce environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed varying levels of activity against several bacterial strains and fungi. Comparative studies indicated that it outperformed conventional antibiotics in specific cases .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown effective cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations compared to standard treatments .
  • Cytotoxicity against Cancer Cells : In vitro assays conducted on breast cancer cell lines revealed that the compound induced apoptosis significantly more than untreated controls .

Scientific Research Applications

Neuroprotective Properties

Recent studies have indicated that compounds similar to N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant neuroprotective effects. Research has shown that derivatives of pyrimidine can play a crucial role in treating neurodegenerative diseases by targeting neuroinflammation and apoptosis pathways.

  • Mechanism of Action : The compound has been observed to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells. This inhibition suggests potential therapeutic effects in conditions like ischemic stroke and traumatic brain injury .

Anticancer Activity

The compound's structural characteristics allow it to interact with various biological targets associated with cancer cell proliferation and survival. Pyrimidine derivatives have shown promise in anticancer research.

  • Case Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and growth. For example, compounds exhibiting similar structures have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

  • Research Findings : In vitro screening has revealed that similar tetrahydropyrimidine derivatives possess activity against a range of bacteria and fungi. For instance, studies have reported effectiveness against strains such as Escherichia coli and Staphylococcus aureus, indicating potential for use in treating infections .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionInhibition of NO and TNF-α production
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against E. coli and S. aureus

Comparison with Similar Compounds

Key Observations :

  • Thioxo vs.
  • Fluorine Substituents : Fluorine atoms (target compound, ) enhance metabolic stability and bioavailability due to their electronegativity and small atomic radius .
  • Methoxy vs. Methyl : Methoxy groups (target compound, ) improve aqueous solubility, while methyl groups () increase lipophilicity .

Key Findings :

  • Antimicrobial Activity : The 2-chloro-4-CF3-phenyl substituent () significantly enhances antibacterial activity compared to methoxy or methyl analogs.
  • Antioxidant Effects : Furyl-substituted derivatives () exhibit potent radical scavenging, likely due to the conjugated π-system of furan.
  • Enzyme Inhibition : The 3,4-dimethoxyphenyl group () contributes to thymidine phosphorylase inhibition, a target in anticancer therapy.

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Substituents (C4) Melting Point/Decomposition (°C) Solubility in DMSO Reference
3-Fluorophenyl (ester) 202–206 High
4-Fluorophenyl (ester) 233–235 Moderate
2,4-Dimethoxyphenyl (target) Not reported Predicted high N/A
4-Methylphenyl 182–184 Low

Trends :

  • Fluorinated and methoxy-substituted compounds show higher melting points due to stronger intermolecular interactions .
  • Methyl groups reduce solubility, as seen in .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurposeYield Optimization
CyclocondensationDMSO, 70°C, 12hForm tetrahydropyrimidine coreAdjust stoichiometry of thiourea derivatives
Amide CouplingDCM, triethylamine (base), RTIntroduce difluorophenyl moietyUse excess acyl chloride (1.2 eq)

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy vs. methyl groups) and hydrogen bonding in the tetrahydropyrimidine ring .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+^+ for C21_{21}H20_{20}F2_2N3_3O3_3S: 456.12) .
  • HPLC Purity Analysis: C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) resolve impurities .

Basic: What factors influence its stability during storage?

Answer:
Stability is sensitive to:

  • Light and Temperature: Store at -20°C in amber vials to prevent photodegradation of the thioxo group .
  • Solvent Environment: Lyophilized solids are stable for >6 months, while DMSO stock solutions degrade within 2 weeks .

Advanced: How can reaction yields be optimized for scale-up synthesis?

Answer:
Yield optimization requires systematic parameter adjustments:

  • Catalyst Screening: Test bases like DBU or K2_2CO3_3 for amide coupling efficiency .
  • Solvent Polarity: Compare DMF (high polarity) vs. THF (moderate polarity) for intermediate solubility .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 2h) for cyclocondensation at 100°C .

Q. Table 2: Catalyst Impact on Amide Coupling

CatalystYield (%)Purity (%)
Triethylamine6592
DMAP7895
DBU8297

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to identify IC50_{50} reproducibility .
  • Structural Confirmation: Re-analyze batches via X-ray crystallography to rule out polymorphic forms .
  • Off-Target Screening: Use kinase profiling panels (e.g., 100+ kinases) to validate selectivity .

Advanced: How do substituents affect structure-activity relationships (SAR)?

Answer:
Key substituent effects include:

  • 3,4-Difluorophenyl Group: Enhances lipophilicity (logP ~3.5) and membrane permeability .
  • 2,4-Dimethoxyphenyl Moiety: Electron-donating groups stabilize π-π stacking with target proteins .
  • Thioxo vs. Oxo Group: Thioxo improves binding affinity (ΔG = -2.1 kcal/mol) via sulfur-mediated hydrogen bonds .

Q. Table 3: Substituent Impact on Bioactivity

Substituent ModificationTarget Affinity (Kd_d, nM)Solubility (µg/mL)
2,4-Dimethoxyphenyl12 ± 28.5
4-Fluorophenyl45 ± 515.2
3-Methoxybenzyl28 ± 36.7

Advanced: What computational methods support its target identification?

Answer:

  • Molecular Docking: AutoDock Vina simulations predict binding to ATP pockets (e.g., VEGFR-2, RMSD <2.0 Å) .
  • MD Simulations: 100-ns trajectories assess complex stability (e.g., hydrogen bond retention >80% occupancy) .
  • QSAR Models: Use 2D descriptors (e.g., topological polar surface area <90 Ų) to prioritize analogs .

Advanced: How to address poor aqueous solubility in in vivo studies?

Answer:

  • Prodrug Design: Introduce phosphate esters at the carboxamide group (solubility increases 20-fold) .
  • Nanoparticle Formulation: PEG-PLGA nanoparticles achieve 85% encapsulation efficiency and sustained release .
  • Co-Solvent Systems: Use 10% Cremophor EL in saline for intraperitoneal administration .

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